Cas no 13795-24-9 (Benzyl 4-Nitrophenyl Carbonate)

Benzyl 4-Nitrophenyl Carbonate 化学的及び物理的性質

名前と識別子

-

- Benzyl (4-nitrophenyl) carbonate

- Carbonic Acid Benzyl 4-Nitrophenyl Ester

- Benzyl p-nitrophenyl carbonate

- NSC 171047

- p-Nitrophenyl benzyl carbonate

- BENZYL 4-NITROPHENYL CARBONATE

- 4-Nitrophenyl benzyl carbonate

- carbonicacid,4-nitrophenylphenylmethylester

- Carbonic acid, 4-nitrophenyl phenylmethyl ester

- Carbonic acid, benzyl p-nitrophenyl ester

- QIXRWIVDBZJDGD-UHFFFAOYSA-N

- QIXRWIVDBZJDGD-UHFFFAOYSA-

- NSC171047

- B

- UNII-LYB2FT7YBK

- DTXSID1065637

- MFCD00007323

- C93419

- FT-0636962

- CS-0156216

- J-007083

- AKOS015840330

- SY112051

- NSC-171047

- SCHEMBL1714950

- Benzyl 4-nitrophenyl carbonate, 99%

- 13795-24-9

- (4-Nitrophenyl)phenylmethyl carbonate

- InChI=1/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2

- C1591

- (4-nitrophenyl) phenylmethyl carbonate

- Benzyl (p-nitrophenyl) carbonate

- DS-16262

- AKOS015889530

- LYB2FT7YBK

- DB-042406

- Carbonic Acid 4-Nitrophenyl Phenylmethyl Ester; Carbonic Acid Benzyl p-Nitrophenyl Ester; 4-Nitrophenyl Benzyl Carbonate; Benzyl p-Nitrophenyl Carbonate; NSC 171047; p-Nitrophenyl Benzyl Carbonate

- Benzyl 4-Nitrophenyl Carbonate

-

- MDL: MFCD00007323

- インチ: 1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2

- InChIKey: QIXRWIVDBZJDGD-UHFFFAOYSA-N

- ほほえんだ: O(C(=O)OC1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 273.06400

- どういたいしつりょう: 273.06372245g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 81.4

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.326±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 75.0 to 79.0 deg-C

- ふってん: 438.3±45.0 °C at 760 mmHg

- フラッシュポイント: 196.4±30.7 °C

- ようかいど: ほとんど溶けない(0.046 g/l)(25ºC)、

- PSA: 81.35000

- LogP: 3.83360

- ようかいせい: 未確定

Benzyl 4-Nitrophenyl Carbonate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

Benzyl 4-Nitrophenyl Carbonate 税関データ

- 税関コード:2920909090

- 税関データ:

中国税関コード:

2920909090概要:

2920909090他の無機エステル(ハロゲン化水素のエステルを含まない)(その塩及びそのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2920909090非金属の他の無機酸のエステル(ハロゲン化水素のエステルを除く)及びその塩、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Benzyl 4-Nitrophenyl Carbonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB139203-5 g |

Carbonic acid benzyl 4-nitrophenyl ester, 95%; . |

13795-24-9 | 95% | 5 g |

€145.60 | 2023-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226856-100g |

Benzyl (4-nitrophenyl) carbonate |

13795-24-9 | 97% | 100g |

¥4680 | 2023-04-15 | |

| eNovation Chemicals LLC | D544815-10g |

Benzyl 4-nitrophenyl carbonate |

13795-24-9 | 95% | 10g |

$800 | 2024-06-05 | |

| TRC | B285485-100g |

Benzyl 4-Nitrophenyl Carbonate |

13795-24-9 | 100g |

$ 942.00 | 2023-04-18 | ||

| TRC | B285485-5g |

Benzyl 4-Nitrophenyl Carbonate |

13795-24-9 | 5g |

$ 92.00 | 2023-04-18 | ||

| Key Organics Ltd | DS-16262-10MG |

Benzyl (4-nitrophenyl) carbonate |

13795-24-9 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| Key Organics Ltd | DS-16262-10G |

Benzyl (4-nitrophenyl) carbonate |

13795-24-9 | >95% | 10g |

£130.00 | 2025-02-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86580-100g |

Benzyl (4-nitrophenyl) carbonate |

13795-24-9 | 97% | 100g |

¥4035.0 | 2022-04-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1591-5g |

Benzyl 4-Nitrophenyl Carbonate |

13795-24-9 | 96.0%(GC) | 5g |

¥810.0 | 2022-05-30 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B854571-5g |

BENZYL 4-NITROPHENYL CARBONATE |

13795-24-9 | ≥96% | 5g |

438.30 | 2021-05-17 |

Benzyl 4-Nitrophenyl Carbonate 関連文献

-

1. Synthesis of activated esters of N-protected amino-acidsY. Wolman,D. Ladkany,Max Frankel J. Chem. Soc. C 1967 689

-

Pedro Merino,Loredana Maiuolo,Ignacio Delso,Vincenzo Algieri,Antonio De Nino,Tomas Tejero RSC Adv. 2017 7 10947

-

3. Protection of tryptophan in peptide synthesis. The use of crown ethersMichael Chorev,Yakir S. Klausner J. Chem. Soc. Chem. Commun. 1976 596a

-

Andrea Citarella,Davide Moi,Martina Pedrini,Helena Pérez-Pe?a,Stefano Pieraccini,Alessandro Dimasi,Claudio Stagno,Nicola Micale,Tanja Schirmeister,Giulia Sibille,Giorgio Gribaudo,Alessandra Silvani,Clelia Giannini,Daniele Passarella Org. Biomol. Chem. 2023 21 3811

Benzyl 4-Nitrophenyl Carbonateに関する追加情報

Benzyl 4-Nitrophenyl Carbonate: A Versatile Reagent in Organic Synthesis and Medicinal Chemistry

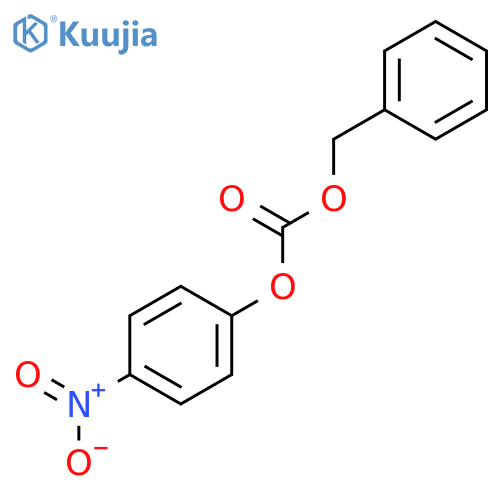

Benzyl 4-nitrophenyl carbonate (CAS No. 13795-24-9) is a prominent organocarbonate derivative that has garnered significant attention in the fields of synthetic chemistry and pharmaceutical research. With its unique structural features and reactivity profile, this compound serves as a valuable building block for the construction of complex organic molecules, particularly in the development of bioactive compounds and functional materials. The molecule consists of a benzyl group (C₆H₅CH₂–) linked to a carbonate ester moiety (–O–CO–O–), with the carbonate oxygen connected to a 4-nitrophenyl substituent (p-NO₂C₆H₄–). This combination of aromatic nitro functionality and carbonate ester reactivity positions it as a strategic intermediate in diverse chemical transformations.

The structural versatility of Benzyl 4-nitrophenyl carbonate stems from its dual functional groups: the nitro group provides electrophilic character, while the carbonate ester offers nucleophilic attack opportunities under appropriate conditions. Recent studies have highlighted its role in cascade reactions, where sequential nucleophilic substitutions and elimination processes yield complex architectures with high atom efficiency. For instance, a 2023 study published in Organic Letters demonstrated its utility in one-pot syntheses of heterocyclic scaffolds relevant to antiviral drug candidates.

In terms of physical properties, this compound typically appears as a white crystalline solid with moderate solubility in common organic solvents such as dichloromethane or acetone but exhibits limited solubility in water due to its lipophilic benzene ring system. Its melting point (approximately 68–70°C) and thermal stability make it suitable for use under standard reaction conditions without requiring specialized equipment for handling.

The synthesis of Benzyl 4-nitrophenyl carbonate traditionally involves the reaction between benzyl alcohol and p-nitrophenol through an activated carbonate intermediate, often employing phosgene or carbonyldiimidazole as coupling agents. However, recent advancements have introduced greener methodologies utilizing metal-catalyzed cross-coupling strategies to enhance reaction efficiency while minimizing byproduct formation. These innovations align with industry trends toward sustainable chemical processes.

A critical application area lies within medicinal chemistry, where this compound functions as a protecting group precursor for amino acid derivatives and peptide analogs during drug discovery programs targeting neurodegenerative diseases such as Alzheimer's disease (AD). By temporarily masking reactive functionalities during multistep syntheses, researchers can achieve greater control over molecular architecture without compromising target specificity or biological activity profiles.

Emerging research also explores its potential beyond conventional applications through novel catalytic systems that enable selective C–O bond cleavage under mild conditions—a breakthrough reported by an international team at ETH Zurich in early 2024 using photoredox catalysis principles combined with nickel-based coordination complexes.

In industrial settings, quality control protocols emphasize rigorous characterization techniques including nuclear magnetic resonance spectroscopy (1H NMR), mass spectrometry (MS), and X-ray crystallography to confirm structural integrity before deployment into downstream processes involving high-throughput screening campaigns or pilot-scale manufacturing operations.

Safety data sheets (SDS) for this material recommend standard laboratory precautions given its potential irritant properties upon prolonged skin contact; however, no evidence suggests carcinogenicity or reproductive toxicity based on current toxicological assessments conducted according to OECD guidelines over past decade.

Ongoing investigations continue to uncover new reactivity patterns when combined with emerging classes of organocatalysts derived from chiral amino acids or metalloporphyrins—findings recently summarized at the International Symposium on Organic Synthesis held virtually across multiple time zones last quarter.

The economic impact associated with production scale-up remains an active area of interest among process chemists aiming to reduce costs through continuous flow reactor designs rather than batch-wise approaches traditionally employed at academic institutions prior to commercialization stages.

Looking ahead, integration into automated synthesis platforms equipped with machine learning algorithms promises accelerated identification of optimal reaction parameters tailored specifically for each application context—from agrochemical formulations requiring enhanced photostability up through biocompatible polymers designed for controlled release mechanisms within human physiology systems.

13795-24-9 (Benzyl 4-Nitrophenyl Carbonate) 関連製品

- 2228271-10-9(tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate)

- 2228369-81-9(O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine)

- 1893156-05-2((4-Fluoro-1-benzothiophen-3-yl)methanamine)

- 371228-11-4(8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 212622-32-7(4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one)

- 1185297-46-4((4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride)

- 2361657-72-7(N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide)

- 17252-77-6(n-Octane-d18)

- 2137033-95-3(Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester)

- 1142096-16-9(3,5-Dimethyl-4-hydroxybenzonitrile-d8)